Avibactam - 396731-14-9

Avibactam

Catalog Number: EVT-261052
CAS Number: 396731-14-9
Molecular Formula: C7H11N3O6S
Molecular Weight: 265.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avibactam is a member of the class of azabicycloalkanes that is (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in which the amino hydrogen at position 6 is replaced by a sulfooxy group. Used (in the form of its sodium salt) in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an antibacterial drug, an antimicrobial agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a monocarboxylic acid amide, a member of ureas, an azabicycloalkane and a hydroxylamine O-sulfonic acid. It is a conjugate acid of an avibactam(1-).
Avibactam is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options.
Avibactam is a beta Lactamase Inhibitor. The mechanism of action of avibactam is as a beta Lactamase Inhibitor.
Source and Classification

Avibactam is derived from a bicyclic compound known as diazabicyclooctane, which is designed to mimic the structure of beta-lactams while avoiding the limitations associated with traditional beta-lactam antibiotics. Its development was driven by the increasing prevalence of multidrug-resistant bacterial infections, necessitating new therapeutic strategies to combat these pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of avibactam has been the subject of various patent applications and scientific studies, reflecting ongoing efforts to optimize production methods. The most notable methods include:

Key Steps in Synthesis

  • Reduction Hydrogenation: This step is critical for converting starting materials into intermediates.
  • Nucleophilic Substitution: Essential for forming bonds between different molecular fragments.
  • Debenzyloxycarbonyl Removal: A protective group removal step that is vital for achieving the final structure.
Molecular Structure Analysis

Avibactam's molecular structure can be described as follows:

  • Chemical Formula: C12_{12}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 286.33 g/mol
  • Structure Representation: Avibactam features a bicyclic framework that includes a diazabicyclooctane core, which is crucial for its activity as a beta-lactamase inhibitor.

The compound's structural characteristics allow it to effectively bind to active sites of beta-lactamases, thus inhibiting their function.

Chemical Reactions Analysis

Avibactam undergoes several chemical reactions during its synthesis and application:

  1. Nucleophilic Addition Reactions: These are fundamental in forming the bicyclic structure and modifying functional groups.
  2. Hydrogenolysis: Employed in the debenzylation step, facilitating the removal of protecting groups.
  3. Sulfation Reactions: Introduce sulfate moieties essential for enhancing binding affinity to target enzymes.

These reactions not only contribute to the synthesis but also play a role in its mechanism of action against resistant bacteria.

Mechanism of Action

Avibactam functions by irreversibly binding to the active site serine residue of various beta-lactamases, such as those produced by bacteria like Klebsiella pneumoniae and Escherichia coli. This binding inhibits the enzyme's ability to hydrolyze beta-lactam antibiotics, thereby restoring their efficacy.

Process Details

  • Covalent Bond Formation: Avibactam forms a stable covalent bond with serine residues in the active site of beta-lactamases.
  • Inhibition of Hydrolysis: By occupying the active site, avibactam prevents substrate access, thus blocking enzyme activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and some organic solvents
  • Melting Point: Approximately 160-170 °C

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to its electrophilic centers.

These properties are critical for both its formulation in pharmaceutical preparations and its storage conditions.

Applications

Avibactam is primarily used in clinical settings as part of combination therapies for treating infections caused by resistant strains of bacteria. Its applications include:

  • In Combination with Beta-Lactams: Enhancing the effectiveness of drugs like ceftazidime or meropenem against resistant organisms.
  • Clinical Trials: Avibactam continues to be evaluated for efficacy against various pathogens in clinical trials, reflecting its importance in modern antimicrobial therapy .
Discovery and Development of Avibactam

Historical Context of β-Lactamase Inhibitors

Early β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam) were primarily effective against Class A serine β-lactamases (SBLs) but showed minimal activity against Class C (AmpC) and Class D enzymes. These inhibitors, structurally resembling β-lactams, irreversibly inactivated targets through hydrolysis but were vulnerable to enzymatic degradation themselves. The clinical emergence of multidrug-resistant Gram-negative pathogens—particularly Pseudomonas aeruginosa and Enterobacteriaceae spp. producing AmpC and carbapenemases—exposed critical gaps in existing therapies. By the 2000s, metallo-β-lactamases (MBLs), which hydrolyze carbapenems and evade traditional inhibitors, amplified the urgency for novel agents [1] [4].

Table 1: Generations of β-Lactamase Inhibitors

GenerationExamplesSpectrum LimitationsMechanism of Action
First (1980s)Clavulanic acidClass A onlyIrreversible hydrolysis
Second (1990s)Sulbactam, TazobactamClass A; weak Class DIrreversible hydrolysis
Third (2010s+)AvibactamClass A/C/D and some MBL combosReversible acylation

Rational Design and Structural Innovation in Diazabicyclooctane (DBO) Derivatives

Avibactam, a 1,2-diazabicyclo[3.2.1]octan-8-one derivative, represents a paradigm shift as the first non-β-lactam β-lactamase inhibitor approved for clinical use. Its design exploited conformational rigidity and strategic electrophilic positioning:

  • Reversible Covalent Mechanism: Unlike traditional inhibitors, avibactam acylates serine residues in β-lactamases (e.g., Ser64 in P. aeruginosa AmpC) via ring opening but undergoes recyclization rather than hydrolysis. NMR studies confirmed intact avibactam regeneration after dissociation, enabling a single molecule to inhibit multiple enzyme molecules [5] [1].
  • Binding Interactions: High-resolution crystallography (1.1 Å) revealed critical hydrogen bonds between avibactam’s carboxamide group and AmpC residues Asn152/Gln120. The sulfate moiety anchors to Thr316, Lys315, and Asn346, stabilizing the complex. Tyr150 and Lys67 facilitate acylation via proton shuttling [1].
  • Broad-Spectrum Activity: The DBO scaffold’s flexibility allows inhibition of Class A (KPC), Class C (AmpC), and some Class D (OXA-48) enzymes. Its sulfate group mimics the β-lactam carboxylate, enabling binding to conserved active sites [4] [8].

Chemical Pathway:

Avibactam (closed)  ↓ Acylation (Ser attack)  Covalent acyl-enzyme complex (open)  ↓ Recyclization (koff = 0.045 min⁻¹ in TEM-1)  Avibactam (closed) + Free enzyme  

Collaborative Development Pathways: Industry-Academia Partnerships

Avibactam’s advancement exemplifies synergy between public and private sectors:

  • Pfizer-AstraZeneca Origins: Initial discovery occurred within AstraZeneca’s antibiotic programs, leveraging academic insights into β-lactamase enzymology. Structural biology collaborations enabled high-resolution mapping of avibactam-enzyme interactions [5] [4].
  • Global Consortia: The COMBACTE-CARE initiative (EU Innovative Medicines Initiative) provided clinical networks for Phase 3 trials. Concurrently, the U.S. BARDA funded nonclinical and regulatory activities, accelerating development against WHO-priority pathogens [3] [10].
  • AbbVie-Pfizer Alliance: Post-2015, Pfizer and AbbVie partitioned global commercialization rights (Pfizer ex-U.S./Canada; AbbVie in U.S./Canada), streamlining regulatory filings and resource allocation [9] [10].

Table 2: Key Partnerships in Avibactam Development

Partner TypeContributionsImpact
Academia (e.g., structural biology labs)Enzyme kinetics, crystallography dataValidated target engagement and reversibility
EU IMI (COMBACTE-CARE)Clinical trial infrastructure across 20 countriesEnabled REVISIT/ASSEMBLE trials for cIAI/HAP
BARDA (U.S.)Funding for resistance surveillanceSupported FDA regulatory strategy

Regulatory Milestones and Global Approval Frameworks

Avibactam’s regulatory journey leveraged expedited pathways for antimicrobial resistance (AMR):

  • FDA Designations: Granted Qualified Infectious Disease Product (QIDP) and Fast Track status in 2019, enabling priority review. Approval for EMBLAVEO™ (aztreonam-avibactam) followed in February 2025 for cIAI, based on the REVISIT trial [3] [9].
  • EMA and Global Approvals: The European Commission authorized EMBLAVEO® in April 2024 for cIAI, HAP/VAP, and cUTI. Great Britain’s MHRA approved it in June 2024, reflecting harmonized assessments of limited alternative scenarios [9] [10].
  • Clinical Evidence Basis: The REVISIT trial (N=422) demonstrated comparable efficacy to meropenem±colistin in cIAI (76.4% vs. 74.0% cure in ITT). The ASSEMBLE trial confirmed activity against MBL producers (41.7% cure with aztreonam-avibactam vs. 0% with best available therapy) [10]. Resistance monitoring remains critical, as global CAZ-AVI resistance in non-fermenters rose from 5.6% (2015–2020) to 13.2% (2021–2024) [7].

Table 3: Global Regulatory Timeline for Avibactam Combinations

RegionYearApproval/DesignationIndications Covered
U.S. (FDA)2019QIDP/Fast Track DesignationcIAI, HAP, cUTI
EU (EMA)2024Marketing AuthorizationcIAI, HAP/VAP, cUTI
Great Britain2024Marketing AuthorizationcIAI, HAP/VAP, cUTI
U.S. (FDA)2025EMBLAVEO™ Approval (with metronidazole)cIAI (limited options)

Properties

CAS Number

396731-14-9

Product Name

Avibactam

IUPAC Name

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C7H11N3O6S

Molecular Weight

265.25 g/mol

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1

InChI Key

NDCUAPJVLWFHHB-UHNVWZDZSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Solubility

Soluble in DMSO

Synonyms

avibactam
NXL 104
NXL-104
NXL104

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.